molecular formula C15H22N2O3 B5428465 ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate

ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate

Cat. No. B5428465
M. Wt: 278.35 g/mol
InChI Key: NQGUFNFCFSOBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate, also known as EMA, is a chemical compound that belongs to the class of piperazine derivatives. EMA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The exact mechanism of action of ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has been shown to bind to the serotonin transporter, inhibiting the reuptake of serotonin and leading to an increase in its concentration in the synaptic cleft. This effect is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate has several advantages for lab experiments, including its ease of synthesis and relatively low cost. It also exhibits high potency and selectivity for its target receptors, making it a useful tool for studying various biological processes. However, this compound has some limitations, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for research on ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate. One area of focus is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the investigation of the structure-activity relationship of this compound and its derivatives, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with significant potential for various applications in medicinal chemistry, pharmacology, and drug discovery. Its ease of synthesis, high potency, and selectivity make it a useful tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate can be synthesized by the reaction of 3-methoxyaniline with ethyl chloroacetate in the presence of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then reacted with piperazine to yield this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.

Scientific Research Applications

Ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has also been evaluated for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-15(18)12-16-7-9-17(10-8-16)13-5-4-6-14(11-13)19-2/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGUFNFCFSOBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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